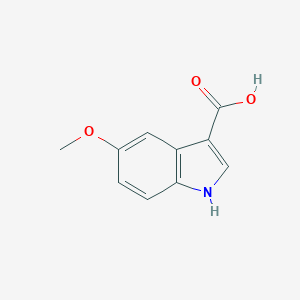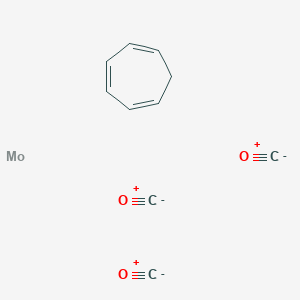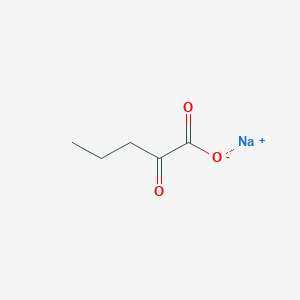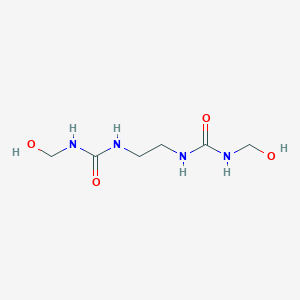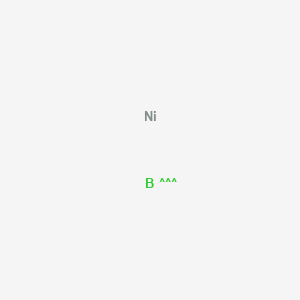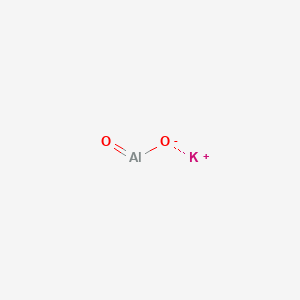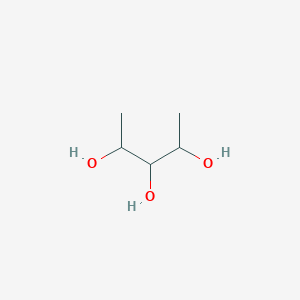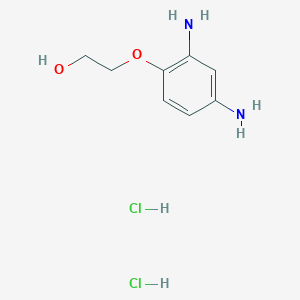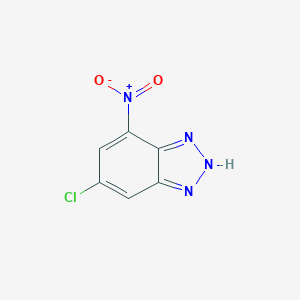
Boron phosphide (BP)
説明
Boron phosphide (BP) is a semiconductor material that has been extensively studied in the field of materials science due to its unique properties and potential applications. BP is a compound consisting of boron and phosphorus atoms, with a chemical formula of BP. It is a hard, brittle material that has a high melting point and is insoluble in water. BP has been found to have a wide range of applications in various fields, including electronics, optoelectronics, and catalysis.
作用機序
The mechanism of action of Boron phosphide (BP) is not well understood, but it is believed to be related to its unique electronic and structural properties. Boron phosphide (BP) has a unique crystal structure, which consists of a boron layer and a phosphorus layer stacked on top of each other. The boron layer and phosphorus layer are bonded together through covalent bonds, which results in a strong and stable structure. The unique electronic properties of Boron phosphide (BP) are related to its bandgap, which is the energy required to excite an electron from the valence band to the conduction band. Boron phosphide (BP) has a direct bandgap, which means that electrons can be excited directly from the valence band to the conduction band, resulting in a high electron mobility.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of Boron phosphide (BP). However, some studies have suggested that Boron phosphide (BP) may have potential toxicity due to its unique properties. Boron phosphide (BP) has a high surface area, which can result in increased reactivity and potential toxicity. Additionally, Boron phosphide (BP) has been found to have a high absorption coefficient, which can result in increased exposure to light and potential toxicity.
実験室実験の利点と制限
Boron phosphide (BP) has several advantages for lab experiments, including its unique properties, high stability, and potential applications in various fields. However, Boron phosphide (BP) also has limitations, including its potential toxicity and limited research on its biochemical and physiological effects.
将来の方向性
There are several future directions for the study of Boron phosphide (BP), including the exploration of its potential applications in various fields, the development of new synthesis methods, and the study of its biochemical and physiological effects. Additionally, further research is needed to understand the mechanism of action of Boron phosphide (BP) and to develop methods to mitigate its potential toxicity.
合成法
Boron phosphide (BP) can be synthesized through various methods, including chemical vapor deposition (CVD), reactive ball milling, and solid-state reaction. CVD is a widely used method for the synthesis of Boron phosphide (BP), which involves the decomposition of boron and phosphorus precursors at high temperatures. Reactive ball milling is a mechanical method that involves the grinding of boron and phosphorus powders in the presence of a reactive gas. The solid-state reaction method involves the heating of boron and phosphorus powders at high temperatures in the absence of a reactive gas.
科学的研究の応用
Boron phosphide (BP) has been extensively studied for its potential applications in various fields, including electronics, optoelectronics, and catalysis. In electronics, Boron phosphide (BP) has been found to have a high electron mobility, making it a potential candidate for high-performance electronic devices. In optoelectronics, Boron phosphide (BP) has been found to have a high absorption coefficient, making it a potential candidate for solar cells and photodetectors. In catalysis, Boron phosphide (BP) has been found to have a high surface area and catalytic activity, making it a potential candidate for catalytic reactions.
特性
IUPAC Name |
boranylidynephosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BP/c1-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBGYFUYJVKRNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B#P | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | boron(III) phosphide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066570 | |
| Record name | Boron phosphide (BP) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
41.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gray powder; [MSDSonline] | |
| Record name | Boron phosphide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8022 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Boron phosphide (BP) | |
CAS RN |
20205-91-8, 12008-82-1 | |
| Record name | Boron phosphide (BP) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20205-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boron phosphide (B13P2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012008821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boron phosphide (BP) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020205918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boron phosphide (B13P2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Boron phosphide (BP) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Boron phosphide (BP) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tridecaboron diphosphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.389 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Boron monophosphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.616 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(8S,9S,10R,13S,14S)-16-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B84927.png)
